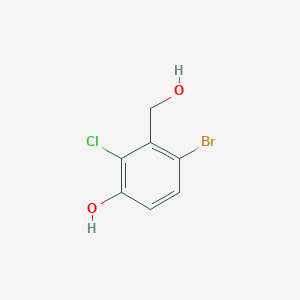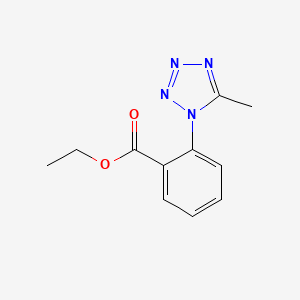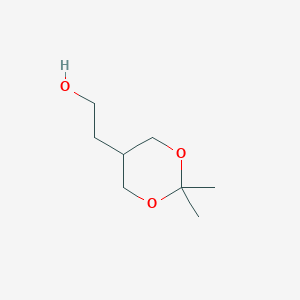
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol
Overview
Description
“2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol” is a chemical compound with the molecular formula C8H16O3 . It is also known by its CAS number 102147-75-1 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI Key for this compound is BTAUZIVCHJIXAX-UHFFFAOYSA-N .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not explicitly mentioned in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 81-83 °C (at 0.2 Torr pressure), a density of 0.988±0.06 g/cm3, and a pKa value of 14.95±0.10 .Safety and Hazards
Future Directions
Properties
CAS No. |
102147-75-1 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol |
InChI |
InChI=1S/C8H16O3/c1-8(2)10-5-7(3-4-9)6-11-8/h7,9H,3-6H2,1-2H3 |
InChI Key |
OCUBTJWUNITBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)CCO)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
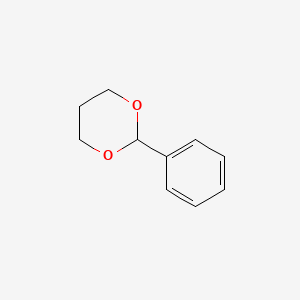
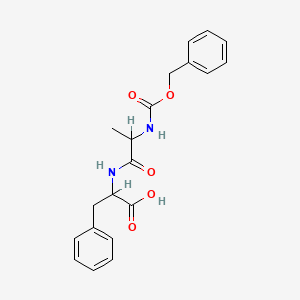
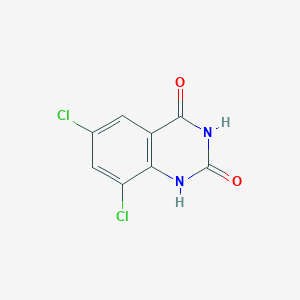
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B8809949.png)
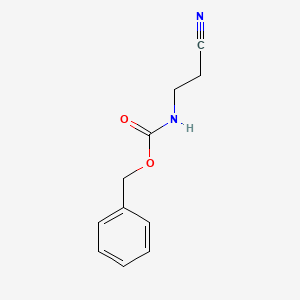
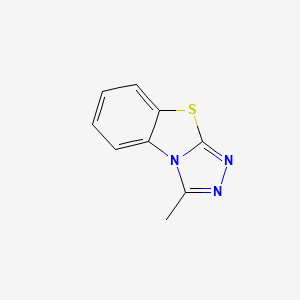
![2-(Methylthio)-5-nitrobenzo[d]oxazole](/img/structure/B8809964.png)
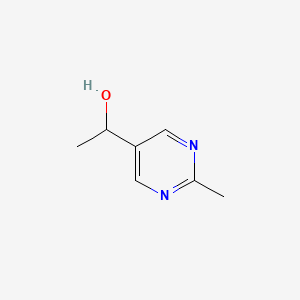
![Acetaldehyde, [4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B8809991.png)
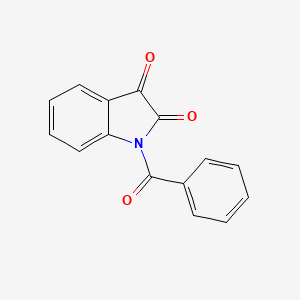
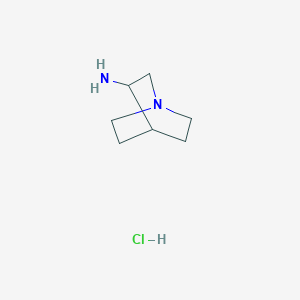
![2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B8810000.png)
